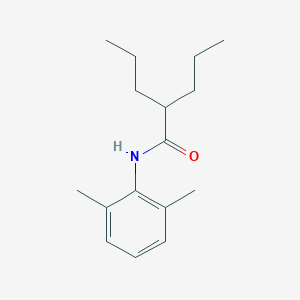
N-(2,6-dimethylphenyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-propylpentanamide: is an organic compound with a molecular formula of C13H19NO It is a derivative of pentanamide, where the amide nitrogen is substituted with a 2,6-dimethylphenyl group and a 2-propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-propylpentanamide typically involves the reaction of 2,6-dimethylphenylamine with a suitable acylating agent, such as 2-propylpentanoyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,6-dimethylphenyl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(2,6-dimethylphenyl)-2-propylpentanamide is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials or pharmaceuticals .
Biology and Medicine: Its structural features make it a candidate for exploring biological activity, such as anti-inflammatory or analgesic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers or other materials with specific properties .
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-2-propylpentanamide involves its interaction with molecular targets in biological systems. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Lidocaine: N-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide, a local anesthetic with similar structural features.
Procainamide: 4-amino-N-[2-(diethylamino)ethyl]-benzamide, an antiarrhythmic agent with a related aromatic amide structure.
Uniqueness: N-(2,6-dimethylphenyl)-2-propylpentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike lidocaine and procainamide, this compound has a 2-propyl group, which may influence its reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
4344-68-7 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-5-8-14(9-6-2)16(18)17-15-12(3)10-7-11-13(15)4/h7,10-11,14H,5-6,8-9H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
JUYZPNJGFNHTAW-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC=C1C)C |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC=C1C)C |
Key on ui other cas no. |
4344-68-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















